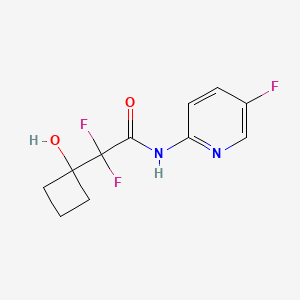![molecular formula C14H28N2O3S B6637215 [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves its interaction with specific receptors or enzymes in the body. As an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. As an acetylcholinesterase inhibitor, the compound has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to enhance muscle contraction and improve neuromuscular transmission. As an anti-inflammatory agent, this compound has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol in lab experiments include its high purity and stability, as well as its well-documented mechanism of action. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol. One potential direction is to further explore its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound could be studied as a ligand in metal-catalyzed reactions for the synthesis of novel compounds. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of [1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol involves the reaction of 1-azepan-1-ylsulfonyl chloride with 4-ethylpiperidine in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol has been found to have potential applications in various fields of scientific research. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
[1-(azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-2-14(13-17)7-11-16(12-8-14)20(18,19)15-9-5-3-4-6-10-15/h17H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCFJHNMXAHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)N2CCCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-methylbenzamide](/img/structure/B6637152.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637157.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B6637159.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2,6-dimethylbenzamide](/img/structure/B6637163.png)
![2-(2-cyclohexylbenzimidazol-1-yl)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6637169.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)

